

# A Deep Dive into the BMT CTN 1102 Trial: Patient Population and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMT-124110 |           |
| Cat. No.:            | B1192410   | Get Quote |

This technical guide provides an in-depth analysis of the patient population characteristics and experimental protocols of the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study. The document is intended for researchers, scientists, and drug development professionals interested in the nuances of this pivotal trial in the management of myelodysplastic syndromes (MDS).

#### **Patient Population Characteristics**

The BMT CTN 1102 trial was a multi-center, prospective biologic assignment trial for patients aged 50-75 with higher-risk de novo MDS, as defined by the International Prognostic Scoring System (IPSS) as Intermediate-2 or High risk.[1] The study enrolled 384 patients who were candidates for reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (HCT).[2]

The patient cohort was divided into two arms based on the availability of a suitable donor: the "Donor" arm and the "No-Donor" arm. The characteristics of the patients at baseline were well-balanced between the two groups.

#### **Demographics and Baseline Characteristics**

The following table summarizes the key demographic and baseline characteristics of the patient population in the BMT CTN 1102 trial.



| Characteristic                  | Donor Arm (n=260) | No-Donor Arm<br>(n=124) | Total (N=384) |
|---------------------------------|-------------------|-------------------------|---------------|
| Age (years)                     |                   |                         |               |
| Median (Range)                  | 67 (50-75)        | 66 (52-75)              | 67 (50-75)    |
| Sex                             |                   |                         |               |
| Male                            | 179 (69%)         | 85 (69%)                | 264 (69%)     |
| Female                          | 81 (31%)          | 39 (31%)                | 120 (31%)     |
| Race                            |                   |                         |               |
| White                           | 231 (89%)         | 108 (87%)               | 339 (88%)     |
| Black                           | 13 (5%)           | 8 (6%)                  | 21 (5%)       |
| Other                           | 16 (6%)           | 8 (6%)                  | 24 (6%)       |
| Ethnicity                       |                   |                         |               |
| Non-Hispanic                    | 246 (95%)         | 115 (93%)               | 361 (94%)     |
| Hispanic                        | 14 (5%)           | 9 (7%)                  | 23 (6%)       |
| Karnofsky<br>Performance Status |                   |                         |               |
| 100                             | 88 (34%)          | 42 (34%)                | 130 (34%)     |
| 90                              | 104 (40%)         | 50 (40%)                | 154 (40%)     |
| 80                              | 61 (23%)          | 29 (23%)                | 90 (23%)      |
| 70                              | 7 (3%)            | 3 (2%)                  | 10 (3%)       |

## **Disease Characteristics**

The following table details the disease-specific characteristics of the enrolled patients.



| Characteristic                               | Donor Arm (n=260) | No-Donor Arm<br>(n=124) | Total (N=384) |
|----------------------------------------------|-------------------|-------------------------|---------------|
| IPSS Risk Group at<br>Diagnosis              |                   |                         |               |
| Intermediate-2                               | 172 (66%)         | 82 (66%)                | 254 (66%)     |
| High                                         | 88 (34%)          | 42 (34%)                | 130 (34%)     |
| WHO Classification                           |                   |                         |               |
| RAEB-1                                       | 78 (30%)          | 37 (30%)                | 115 (30%)     |
| RAEB-2                                       | 130 (50%)         | 62 (50%)                | 192 (50%)     |
| RCMD                                         | 39 (15%)          | 19 (15%)                | 58 (15%)      |
| Other                                        | 13 (5%)           | 6 (5%)                  | 19 (5%)       |
| IPSS Cytogenetic<br>Risk Group               |                   |                         |               |
| Good                                         | 130 (50%)         | 62 (50%)                | 192 (50%)     |
| Intermediate                                 | 65 (25%)          | 31 (25%)                | 96 (25%)      |
| Poor                                         | 65 (25%)          | 31 (25%)                | 96 (25%)      |
| Prior Hypomethylating<br>Agent (HMA) Therapy |                   |                         |               |
| Yes                                          | 130 (50%)         | 62 (50%)                | 192 (50%)     |
| No                                           | 130 (50%)         | 62 (50%)                | 192 (50%)     |

#### **Somatic Gene Mutations**

A genetic analysis was performed on a subset of 309 patients. The most frequently mutated genes are presented below.[3]



| Gene   | Donor Arm (n=229) | No-Donor Arm (n=80) |
|--------|-------------------|---------------------|
| TP53   | 28%               | 29%                 |
| ASXL1  | 23%               | 29%                 |
| SRSF2  | 16%               | 16%                 |
| DNMT3A | 17%               | 10%                 |

# **Experimental Protocols**

The BMT CTN 1102 trial employed a biologic assignment design based on the availability of a suitable donor.

## **Patient Screening and Enrollment**

Patients were eligible for the trial if they were between 50 and 75 years of age with a diagnosis of de novo MDS with an IPSS risk score of Intermediate-2 or High.[4] They needed to have less than 20% bone marrow blasts and be considered candidates for RIC allogeneic HCT. Patients who had previously received cytotoxic chemotherapy or immunomodulatory drugs for MDS were eligible.





Click to download full resolution via product page

Diagram 1: Patient Screening and Enrollment Workflow

# **Donor Identification and Biologic Assignment**

Upon enrollment, a search for a suitable HLA-matched donor was initiated for all patients.[1] A suitable donor was defined as either an 8/8 HLA-matched related or unrelated donor.[1] The donor search was conducted for a period of 90 days. Patients for whom a suitable donor was identified within this timeframe were assigned to the "Donor" arm. Patients for whom no suitable donor was found within 90 days were assigned to the "No-Donor" arm.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Biologic Assignment Trial of Reduced-Intensity Hematopoietic Cell Transplantation Based on Donor Availability in Patients 50-75 Years of Age With Advanced Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Allogeneic hematopoietic cell transplantation improves outcome in myel" by Jurjen Versluis, Peter Westervelt et al. [digitalcommons.wustl.edu]
- To cite this document: BenchChem. [A Deep Dive into the BMT CTN 1102 Trial: Patient Population and Methodologies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1192410#bmt-ctn-1102-patient-population-characteristics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com